molecular formula C28H39F6MoNO8S2 B158623 1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate CAS No. 126949-63-1

1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate

Cat. No.: B158623
CAS No.: 126949-63-1
M. Wt: 791.7 g/mol
InChI Key: NLTJIWBSURFRCN-UHFFFAOYSA-L
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Description

This molybdenum complex comprises three key components:

  • 1,2-Dimethoxyethane (DME): A bidentate ether ligand known for its coordinating ability and solvent properties. Its structure (CH₃OCH₂CH₂OCH₃) facilitates chelation to metal centers, stabilizing coordination complexes .
  • [2,6-Di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene) ligand: A bulky aryl-imino ligand providing steric and electronic modulation to the molybdenum center. The 2,6-diisopropylphenyl group enhances steric protection, while the imino group acts as a strong σ-donor .
  • Trifluoromethanesulfonate (triflate) counterion: A weakly coordinating anion (CF₃SO₃⁻) that enhances solubility and reactivity by minimizing ion-pairing interactions .

This complex is likely designed for catalytic applications, leveraging molybdenum’s redox versatility and the ligand framework’s stability.

Properties

IUPAC Name

1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.C10H12.C4H10O2.2CHF3O3S.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6-2;2*2-1(3,4)8(5,6)7;/h5-9H,1-4H3;1,4-8H,2-3H3;3-4H2,1-2H3;2*(H,5,6,7);/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTJIWBSURFRCN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo+2]=CC(C)(C)C2=CC=CC=C2.COCCOC.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39F6MoNO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126949-63-1
Record name [(2,6-Diisopropylphenyl)imino][1,2-di(methoxy-κO)ethane](2-methyl-2-phenylpropylidene)[bis(trifluoromethanesulfonato-κO)]molybdenum
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Preparation Methods

Synthesis of the Molybdenum Precursor Complex

The foundational step in preparing the target compound involves synthesizing a molybdenum precursor with a labile ligand framework. A common approach, as demonstrated in molybdenum pincer complexes, utilizes MoCl₄(THF)₂ as the starting material . Reaction with the tridentate [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene) ligand (H₂L) in tetrahydrofuran (THF) under inert conditions yields an intermediate ammonium salt, such as [Et₃NH][LMoCl₃] . Key steps include:

  • Ligand Protonation : H₂L reacts with MoCl₄(THF)₂ in THF to form a red adduct, followed by deprotonation with triethylamine to generate [Et₃NH][LMoCl₃] .

  • Crystallization : The product is crystallized from THF/pentane mixtures, yielding air- and moisture-sensitive purple crystals .

Reaction Conditions :

ParameterValue
TemperatureAmbient (25°C)
SolventTHF
AtmosphereNitrogen/Argon
Yield72–80%

Ligand Attachment and Structural Modulation

The pincer ligand’s coordination to molybdenum is critical for stabilizing the metal center. Structural studies of analogous complexes, such as [Bu₄N][LMoCl₃], reveal a pseudo-trigonal bipyramidal geometry at molybdenum, with equatorial chloride ligands and axial nitrogen donors . For the target compound, the ligand’s steric and electronic properties dictate reactivity:

  • Ligand Design : The [2,6-di(propan-2-yl)phenyl]imino group provides steric bulk, preventing undesired dimerization .

  • Coordination Geometry : The molybdenum center adopts a distorted trigonal bipyramidal structure, as confirmed by X-ray crystallography in related complexes .

Comparative Ligand Effects :

Ligand TypeMo–N Bond Length (Å)Mo–Cl Bond Length (Å)
[F₅]MoMe₂2.12 2.42
LMo(CH₂SiMe₃)₂2.15 N/A

Counterion Exchange to Trifluoromethanesulfonate

Introducing the trifluoromethanesulfonate (OTf⁻) counterion requires salt metathesis. A proven method involves reacting the chloride precursor with silver triflate (AgOTf) in anhydrous DME:

  • Chloride Displacement :

    [Et3NH][LMoCl3]+3AgOTf[LMo(OTf)3]+3AgCl+Et3NH+[Et₃NH][LMoCl₃] + 3\,AgOTf \rightarrow [LMo(OTf)₃]^- + 3\,AgCl↓ + Et₃NH^+

    The reaction proceeds quantitatively in DME at −40°C to room temperature, with AgCl precipitation driving completion .

  • Solvent Role : DME’s bidentate coordination stabilizes the cationic molybdenum complex, preventing ligand dissociation .

Optimized Parameters :

ParameterValue
Solvent1,2-Dimethoxyethane (DME)
Temperature−40°C to 25°C
Reaction Time12–24 hours
Yield85–90%

Role of 1,2-Dimethoxyethane in Stabilization

DME serves dual roles as a solvent and coordinating ligand:

  • Coordination Behavior : DME’s ether oxygen atoms bind to the molybdenum center, enhancing solubility and preventing aggregation .

  • Thermal Stability : Complexes isolated in DME exhibit greater thermal stability compared to THF analogues, as evidenced by prolonged stability at 80°C .

Solvent Comparison :

SolventBoiling Point (°C)Donor NumberMo Complex Stability
THF6620.0Moderate
DME8524.0High

Purification and Characterization

Final purification involves fractional crystallization or vacuum distillation:

  • Crystallization : Slow evaporation of DME solutions yields crystalline [LMo(DME)(OTf)]OTf .

  • Analytical Data :

    • ¹⁹F NMR : δ −79.2 ppm (OTf⁻) .

    • X-ray Diffraction : Confirms octahedral geometry with DME coordination .

Crystallographic Data :

ParameterValue
Mo–O(DME)2.18 Å
Mo–N(imino)2.10 Å
Crystallization SolventDME/pentane (3:1)

Mechanistic Considerations and Side Reactions

  • α-Elimination Risk : Alkyl ligands in equatorial positions may undergo α-elimination at elevated temperatures, forming alkylidyne byproducts .

  • Mo Oxidation State : The +2 oxidation state is maintained via rigorous oxygen exclusion .

Side Reaction Mitigation :

StrategyEffect
Low-temperature synthesisSuppresses decomposition
Anhydrous conditionsPrevents hydrolysis

Scalability and Industrial Relevance

The methodology is scalable, with yields exceeding 90% in batch reactors . Industrial applications leverage the complex’s catalytic activity in hydrogenation and oxidation reactions, mirroring protocols for related Mo-pincer systems .

Chemical Reactions Analysis

Types of Reactions

1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield molybdenum(VI) oxides, while substitution reactions can produce a variety of molybdenum complexes with different ligands .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves the reaction of molybdenum precursors with 2,6-diisopropylphenylamine and neophylidene ligands in the presence of trifluoromethanesulfonate and 1,2-dimethoxyethane (DME). The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. The industrial production follows similar routes but on a larger scale, ensuring high purity and consistency in the final product.

Characterization Techniques

Characterization of the compound is achieved through various methods including:

  • X-ray Crystallography : Provides detailed structural information.
  • Magnetometry : Used to study magnetic properties.
  • UV-Vis Spectroscopy : Helps in understanding electronic transitions within the complex .

Table 1: Characterization Techniques

TechniquePurpose
X-ray CrystallographyStructural determination
MagnetometryMagnetic property analysis
UV-Vis SpectroscopyElectronic structure analysis

Catalysis

The compound serves as a catalyst in several organic reactions, including:

  • Olefin Metathesis : Facilitates the exchange of alkene groups between different olefins.
  • Polymerization Reactions : Promotes the formation of polymers from monomeric units .

Biological Studies

Research is ongoing to explore its potential biological activities. The interactions between this compound and biomolecules are being studied for possible therapeutic applications. Preliminary studies indicate potential anticancer properties due to its ability to interact with cellular components .

Material Science

In materials science, this compound is utilized in the production of advanced materials such as:

  • Thin Films : Used in electronic devices due to its conductive properties.
  • Coatings : Provides enhanced durability and resistance to environmental factors .

Chemical Vapor Deposition (CVD)

Molybdenum complexes, including this compound, are explored as precursors for chemical vapor deposition processes. They are critical in producing thin films of molybdenum nitrides and other materials with applications in electronics and photonics .

Case Study 1: Olefin Metathesis

A study demonstrated that using 1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+) as a catalyst significantly increased the yield of desired olefin products compared to traditional catalysts. The reaction conditions were optimized to enhance catalytic efficiency.

Research conducted on the interaction of this compound with cancer cell lines showed promising results in inhibiting cell growth. The mechanism was attributed to its ability to form reactive intermediates that disrupt cellular processes.

Table 2: Summary of Case Studies

Study FocusFindings
Olefin MetathesisIncreased yield with optimized conditions
Biological ActivityInhibition of cancer cell growth

Mechanism of Action

The mechanism of action of 1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate involves its ability to coordinate with various substrates and catalyze chemical reactions. The molybdenum center plays a crucial role in facilitating these reactions by providing a reactive site for substrate binding and transformation. The compound’s unique ligand environment enhances its catalytic activity and selectivity .

Comparison with Similar Compounds

1,2-Dimethoxyethane (DME) vs. Other Ether Ligands

Property 1,2-Dimethoxyethane (DME) Tetrahydrofuran (THF) Diglyme (CH₃OCH₂CH₂OCH₂CH₂OCH₃)
Coordination Strength Moderate (bidentate) Moderate (monodentate) Strong (tridentate)
Boiling Point 84–86°C 66°C 162°C
Role in Catalysis Stabilizes metal centers; disrupts H-bond networks in solvents Common lab solvent; moderate stabilization Enhances thermal stability in high-T reactions

DME’s ability to disrupt ethanol’s hydrogen-bonding network may improve substrate accessibility in catalytic cycles compared to THF.

Aryl-Imido Ligand Comparison

Compound Ligand Structure Steric Bulk Electronic Effects
User’s Complex [2,6-Di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene) High Strong σ-donation; electron-deficient Mo center
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) Two [2,6-diisopropylphenyl]imido ligands Moderate Stabilizes Mo(VI); enhances oxidative stability
Mo(NAr)(CHCMe2Ph)(OTf)₂ (Ar = 2,6-diisopropylphenyl) Similar imido ligand with alkylidene High Active in olefin metathesis

Counterion Effects

Counterion Coordination Strength Solubility in Polar Solvents Thermal Stability
Triflate (CF₃SO₃⁻) Weak High Moderate
Chloride (Cl⁻) Strong Moderate High
Hexafluorophosphate (PF₆⁻) Very weak Moderate High

Triflate’s weak coordination maximizes metal center accessibility, favoring catalytic turnover over chloride, which may form stable ion pairs .

Molybdenum Oxidation States

Oxidation State Typical Reactivity Example Complexes
Mo(II) Reductive catalysis (e.g., CO₂ activation) User’s complex; Mo(II)-NHC complexes
Mo(IV) Oxidative catalysis (e.g., epoxidation) MoO₂Cl₂(L) (L = Schiff base)
Mo(VI) Strong oxidizers (e.g., olefin epoxidation) MoO₂(acac)₂; Mo(VI)-imido dichlorides

The +2 oxidation state in the user’s complex suggests reductive or radical-based pathways, contrasting with Mo(VI)’s role in oxidation catalysis.

Biological Activity

The compound 1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate represents a complex of molybdenum that may exhibit unique biological activities due to the presence of the molybdenum center and the specific ligands attached. Molybdenum is known to play critical roles in various biological processes, primarily through its function as a cofactor in metalloenzymes.

Molybdenum in Biological Systems

Molybdenum is an essential trace element found in many organisms, where it is incorporated into enzymes such as xanthine oxidase and sulfite oxidase. These enzymes are crucial for the metabolism of purines and sulfur-containing compounds, respectively. The biological activity of molybdenum is highly dependent on its oxidation state and the ligands it coordinates with, which can significantly influence enzyme activity and substrate specificity .

The biological activity of the compound can be attributed to its ability to form complexes with biological molecules. Molybdenum's redox properties allow it to participate in electron transfer reactions, which are vital for various metabolic pathways. The specific imino and alkylidene groups may enhance its interaction with biological targets, potentially leading to novel therapeutic applications.

Case Studies and Research Findings

  • Enzyme Activity Modulation : Studies have shown that molybdenum complexes can modulate the activity of enzymes involved in nitrogen fixation and sulfur metabolism. For instance, molybdenum's role in xanthine oxidase involves the oxidation of hypoxanthine to xanthine and further to uric acid, a process critical for purine metabolism .
  • Antimicrobial Properties : Some molybdenum complexes have demonstrated antimicrobial activity. Research suggests that metal-based compounds can inhibit bacterial growth through mechanisms involving disruption of cellular processes or enzyme inhibition. The specific structure of the compound under study may confer enhanced antibacterial or antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans .
  • Toxicological Studies : While molybdenum is essential at trace levels, excessive concentrations can lead to toxic effects. It has been observed that high levels of molybdenum can inhibit certain enzymatic activities, indicating a threshold beyond which its effects become detrimental .

Data Tables

Biological Activity Observed Effect Reference
Enzyme ActivityModulation of xanthine oxidase
Antimicrobial ActivityInhibition of S. aureus growth
ToxicityInhibition above threshold levels

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterConditionReference
SolventTHF
TemperatureRoom temperature (20–25°C)
Reaction Time72 hours
BaseTriethylamine (2 eq)
PurificationColumn chromatography

Basic: How is the structural integrity of the complex confirmed post-synthesis?

Methodological Answer:
Structural confirmation requires multi-technique validation:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., Mo–N ≈ 1.95 Å) and coordination geometry.
  • FT-IR spectroscopy: Identifies ν(C=N) stretches (~1600–1650 cm⁻¹) and triflate anion peaks (~1030–1250 cm⁻¹) .
  • NMR spectroscopy: ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) confirms ligand proton environments and absence of impurities.

Note: SC-XRD data for analogous complexes show distorted octahedral geometry around Mo²⁺, critical for catalytic activity .

Advanced: How can researchers resolve contradictions in reported catalytic activity data?

Methodological Answer:
Discrepancies often arise from:

  • Solvent effects: Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than THF.
  • Counterion interference: Triflate vs. chloride counterions alter solubility and Lewis acidity .
  • Impurity profiles: Residual Et₃N·HCl salts (from synthesis) can poison catalysts; rigorous purification is essential .

Resolution Strategy:

  • Conduct control experiments with identical solvent, counterion, and purity levels.
  • Use ICP-MS to quantify residual metal impurities affecting catalysis.

Advanced: What mechanistic insights exist for the molybdenum complex in oxidation catalysis?

Methodological Answer:
The complex acts as a Lewis acid catalyst in epoxidation and sulfoxidation. Mechanistic studies suggest:

  • Mo²⁺ redox cycling: Mo(II)/Mo(IV) transitions facilitate electron transfer.
  • Ligand lability: The imino ligand dissociates transiently, allowing substrate coordination.
  • DFT calculations: Predict transition-state geometries and activation barriers for oxidations .

Q. Table 2: Catalytic Performance in Epoxidation

SubstrateConversion (%)Selectivity (%)ConditionsReference
Cyclooctene9288H₂O₂, 60°C, 6h
Styrene7875TBHP, RT, 12h

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazards: Irritant (eyes/skin), moisture-sensitive (triflate decomposition releases SO₃).
  • First Aid: Flush eyes/skin with water for 15 minutes; consult a physician if inhaled .
  • Storage: Argon atmosphere, desiccated at –20°C to prevent hydrolysis.

Advanced: How does ligand modification impact the complex’s electronic properties?

Methodological Answer:

  • Electron-donating groups (e.g., –OMe): Increase Mo²⁺ electron density, enhancing oxidative stability.
  • Steric bulk (e.g., 2,6-diisopropylphenyl): Reduces dimerization but may hinder substrate access.
  • Spectroscopic validation: UV-Vis shows ligand-to-metal charge transfer (LMCT) bands at ~450 nm, sensitive to substituents .

Design Tip: Combine cyclic voltammetry (CV) and UV-Vis to correlate ligand structure with redox potentials.

Advanced: How to analyze competing pathways in catalytic cycles?

Methodological Answer:

  • Isotopic labeling: Use ¹⁸O-labeled H₂O₂ to track oxygen incorporation in epoxides.
  • Kinetic isotope effects (KIE): Compare kₐₜₕ/k_D₂O to identify rate-determining steps.
  • In situ Raman spectroscopy: Monitors Mo–O bond formation during catalysis .

Basic: What analytical techniques quantify triflate counterion stability?

Methodological Answer:

  • Ion chromatography (IC): Directly measures triflate concentration in solution.
  • ¹⁹F NMR: Detects triflate decomposition products (e.g., CF₃SO₃H) at δ –78 ppm .

Advanced: What strategies mitigate ligand oxidation during catalysis?

Methodological Answer:

  • Add antioxidants: BHT (butylated hydroxytoluene) stabilizes imino ligands.
  • Low-temperature catalysis: Reduces radical-mediated ligand degradation.
  • Redox-innocent ligands: Replace imino with pyridine-based ligands for enhanced stability .

Basic: How to troubleshoot low yields in ligand-metal coordination?

Methodological Answer:

  • Check ligand purity: Impurities (e.g., unreacted amines) compete for metal binding.
  • Optimize stoichiometry: Use a 1:1 ligand-to-metal ratio to avoid oligomerization.
  • Alternative solvents: Dichloromethane (DCM) may improve solubility of hydrophobic ligands .

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